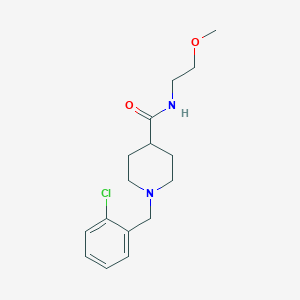
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor drug that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). ABT-199 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of these cancers.
Wirkmechanismus
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. The binding of this compound to BCL-2 protein induces a conformational change that exposes the BH3 domain of BCL-2 protein, which then interacts with pro-apoptotic proteins such as BAX and BAK, leading to the formation of pores in the mitochondrial membrane and the release of cytochrome c, which triggers the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the high affinity and specificity of this compound for BCL-2 protein. This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, and to inhibit tumor growth in preclinical models of CLL, AML, and MM. This compound has also been shown to synergize with other anticancer agents, such as rituximab and dexamethasone.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified, and it has high specificity and affinity for BCL-2 protein. This compound has been used in various assays to study the role of BCL-2 protein in cancer cell survival and apoptosis. However, this compound also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy and safety in clinical settings. Another direction is to explore the potential of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and epigenetic modulators. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment is an important area of future research. Finally, the discovery of novel BCL-2 inhibitors with improved selectivity and efficacy is an ongoing area of research in the field of cancer therapeutics.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-piperidinecarboxylic acid with 2-chlorobenzylamine to form the intermediate 1-(2-chlorobenzyl)-4-piperidinecarboxamide. This intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound. The synthesis of this compound has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various types of cancer. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. In clinical studies, this compound has shown promising results in patients with relapsed or refractory CLL, AML, and MM.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHKXXTLALODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

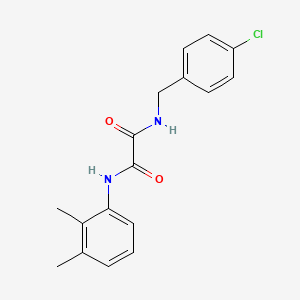
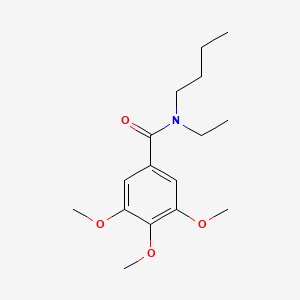
![5-(2,5-dimethyl-3-furyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5010974.png)
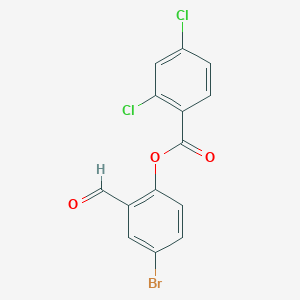
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)
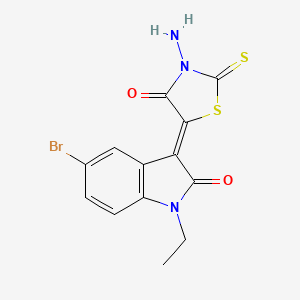
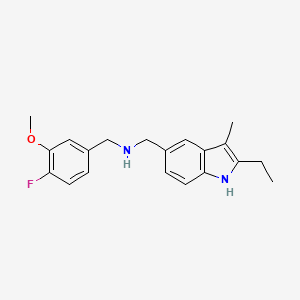
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)
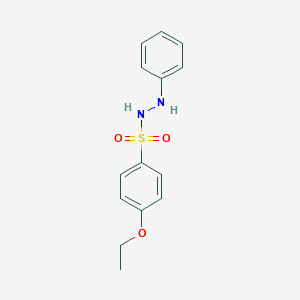
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)